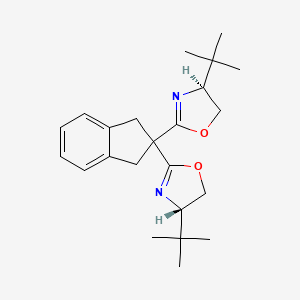

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

The compound “(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)” is a chiral bis(oxazoline) ligand characterized by a rigid indene backbone and bulky tert-butyl substituents. Its stereochemical configuration (4S,4'S) ensures enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cyclopropanations or C–H functionalizations . The indene core provides steric rigidity, while the tert-butyl groups enhance electron-donating properties, making it a versatile ligand in organic synthesis. The molecular formula is inferred as $ \text{C}{29}\text{H}{34}\text{N}2\text{O}2 $ (based on structural analogs in and ), with a molecular weight of approximately 450–460 g/mol.

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABYPOAAACQAAR-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral molecule characterized by its unique structure that includes a 2,3-dihydroindene core linked by two oxazoline rings. This compound has garnered attention due to its potential applications in asymmetric synthesis and medicinal chemistry. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C27H24N2O2

- CAS Number : 188780-32-7

- IUPAC Name : (4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

The stereochemistry of this compound contributes to its biological activity by facilitating specific interactions with biological targets.

Research indicates that compounds with similar structural motifs can act as inhibitors of tubulin polymerization. For instance, studies have shown that dihydroindene derivatives can bind to the colchicine site of tubulin, leading to anti-proliferative effects in cancer cells. The rigid structure of the oxazoline rings enhances the binding affinity and specificity for these targets .

Anticancer Properties

A series of studies have evaluated the anti-cancer properties of related dihydroindene derivatives. For example:

| Compound | IC50 (µM) | Inhibition (%) at 1 µM |

|---|---|---|

| 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |

| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 |

Compound 12d , which shares structural similarities with (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), exhibited significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Other Biological Activities

In addition to its anticancer effects, there is potential for this compound to exhibit anti-inflammatory and anti-microbial activities due to the presence of oxazoline moieties which are known for their bioactive properties . However, extensive studies are warranted to fully elucidate these effects.

Case Studies and Research Findings

One notable study analyzed the structure-activity relationship (SAR) of dihydroindene derivatives:

- Study Overview : A range of dihydroindene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.

- Findings : Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This highlights the importance of functional group positioning in modulating biological activity.

- : The research concluded that modifications on the B ring significantly impacted the antiproliferative efficacy of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of structurally related bis(oxazoline) ligands:

Spectroscopic and Physical Properties

- NMR Data : The tert-butyl groups in the target compound would show distinct $ ^1\text{H} $-NMR signals at ~1.2 ppm (singlet) and $ ^{13}\text{C} $-NMR signals at ~28 ppm (C(CH3)3) .

- Solubility: tert-Butyl substituents enhance solubility in non-polar solvents (e.g., toluene, CH2Cl2) compared to benzyl analogs ().

- Stability : Storage under inert atmosphere (2–8°C) is critical for tert-butyl derivatives to prevent oxidative degradation ().

Catalytic Performance

- Enantioselectivity : The indene backbone in the target compound likely outperforms ethane or pentane analogs in reactions requiring rigid transition states (e.g., cyclopropanations) .

- Steric Effects : tert-Butyl groups provide greater steric hindrance than benzyl or isopropyl substituents, favoring selective substrate binding in copper-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.